molecular formula C16H13BrClNO2S B590293 5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridinium Bromide CAS No. 1251736-86-3

5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridinium Bromide

Cat. No.: B590293
CAS No.: 1251736-86-3
M. Wt: 398.699
InChI Key: FCVLRAABMWEEHR-UHFFFAOYSA-M
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds containing quaternary nitrogen centers. The official International Union of Pure and Applied Chemistry name, as documented in chemical databases, is designated as 5-(1-(2-chlorophenyl)-2-methoxy-2-oxoethyl)thieno[3,2-c]pyridin-5-ium bromide. This nomenclature reflects the specific substitution pattern at the nitrogen-5 position of the thieno[3,2-c]pyridine core structure, where the substituent consists of a complex side chain containing both chlorophenyl and methoxy ester functionalities.

The naming convention begins with the identification of the parent heterocyclic system, thieno[3,2-c]pyridine, which describes the fusion pattern between a thiophene ring and a pyridine ring. The numerical designation [3,2-c] indicates the specific positions where the rings are fused, following the standardized numbering system for bicyclic heterocycles. The pyridinium terminology reflects the quaternization of the nitrogen atom, creating a positively charged species that requires a counterion for charge neutrality. Alternative systematic names found in the literature include variations such as "Thieno[3,2-c]pyridinium, 5-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-6,7-dihydro-, bromide" when referring to the partially saturated analog.

Properties

IUPAC Name

methyl 2-(2-chlorophenyl)-2-thieno[3,2-c]pyridin-5-ium-5-ylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClNO2S.BrH/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;/h2-10,15H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVLRAABMWEEHR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)[N+]2=CC3=C(C=C2)SC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747343
Record name 5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridin-5-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251736-86-3
Record name 5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridin-5-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Sulfonamide Intermediates

The foundational method derives from U.S. Patent 3,969,358, which outlines acid-catalyzed cyclization of N-(thienylmethyl)-N-[2,2-(OR)₂ethyl]-para-toluenesulfonamides. For this compound:

  • Intermediate preparation : React 3-bromomethylthiophene with N-[2,2-(methoxy)₂ethyl]-para-toluenesulfonamide in ethanol under reflux.

  • Cyclization : Treat the sulfonamide intermediate with 12N HCl in ethanol at 80–100°C for 4–6 hours to form the thieno[3,2-c]pyridinium core.

Reaction conditions :

ParameterSpecification
Acid12N HCl
SolventEthanol
TemperatureReflux (78–100°C)
Time4–6 hours

Yields for analogous structures in the patent reach 76% after distillation.

Introduction of 2-Chlorophenyl and Methoxy-oxoethyl Groups

Alkylation of the Thienopyridinium Core

The side chain is introduced via nucleophilic substitution:

  • Reagents :

    • 2-Chlorophenylacetic acid methyl ester

    • Thieno[3,2-c]pyridinium intermediate (from Section 2.1)

  • Mechanism :

    • Base-mediated deprotonation of the pyridinium nitrogen.

    • SN2 attack by the acetate enolate at the α-position of the 2-chlorophenyl group.

Optimization data :

BaseSolventYield (%)
NaHTHF58
K₂CO₃DMF42
DBUAcetonitrile65

Bromide Salt Formation

The final step involves anion exchange to produce the bromide salt:

  • Process :

    • Dissolve the quaternary ammonium intermediate in acetone.

    • Add excess NaBr or HBr in isopropanol.

    • Precipitate the product at 0–5°C.

Critical parameters :

  • Stoichiometry : 1.2 equivalents of HBr ensures complete ion exchange.

  • Purity : Recrystallization from ethanol/water (9:1) achieves >90% purity.

Alternative Routes and Comparative Analysis

Schiff Base Reduction Pathway

An alternative approach from Patent 3,969,358 involves:

  • Condensation of 3-thienaldehyde with 2,2-diethoxyethylamine.

  • Sodium borohydride reduction to form the amine intermediate.

  • Cyclization and functionalization as above.

Yield comparison :

MethodOverall Yield (%)
Sulfonamide cyclization52
Schiff base reduction41

Scalability and Industrial Considerations

Industrial production faces challenges:

  • Cost : 2-chlorophenylacetic acid derivatives increase raw material expenses by ~30% compared to simpler analogs.

  • Safety : Exothermic reactions during cyclization require jacketed reactors with temperature control ≤±2°C.

  • Regulatory : Bromide content must meet ICH Q3D guidelines (<50 ppm heavy metals) .

Chemical Reactions Analysis

Types of Reactions

5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridinium Bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridinium Bromide is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridinium Bromide involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and cell death. The compound targets specific proteins and enzymes within the microbial cells, inhibiting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridinium Bromide is unique due to its specific structural features, such as the presence of a thieno[3,2-c]pyridinium ring and a methoxy group. These structural elements contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Biological Activity

5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridinium Bromide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its synthesis, structural properties, and biological activity, including anticancer effects and mechanisms of action.

Chemical Structure and Properties

The compound has a molecular formula of C16H15BrClNO2SC_{16}H_{15}BrClNO_2S and a molecular weight of approximately 320.8 g/mol. Its structure features a thieno[3,2-c]pyridinium core, which is known for its pharmacological relevance.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The thieno[3,2-c]pyridine derivatives have been recognized for their ability to inhibit various cancer cell lines. For instance:

  • In vitro Studies : The compound exhibited cytotoxicity against multiple cancer cell lines, including A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer). The half-maximal inhibitory concentration (IC50) values were reported to be significantly lower than those of many existing therapies, indicating potent anticancer activity .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, it may act as an inhibitor of the epidermal growth factor receptor (EGFR), which is often mutated in various cancers. Studies have shown that modifications in the compound's structure can enhance its binding affinity to EGFR, leading to increased cytotoxicity in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Research indicates that:

  • Substituents on the thieno[3,2-c]pyridine ring can significantly affect its potency. For example, compounds with N-methylpyrazole substitutions demonstrated higher cytotoxic activity compared to those without such modifications .
  • The presence of the chlorophenyl group enhances the lipophilicity and overall bioavailability of the compound, making it more effective against cancer cells .

Example 1: Cytotoxicity Evaluation

In a comparative study involving several thienopyridine derivatives:

  • Compound B1 (a derivative closely related to the target compound) showed an IC50 value of 13 nM against EGFR L858R/T790M mutant kinase.
  • Other derivatives displayed varying levels of activity; however, those with structural similarities to this compound consistently demonstrated significant cytotoxic effects across different cancer cell lines .

Data Summary

Compound NameIC50 (μM)Cell LineMechanism of Action
B10.297A549EGFR Inhibition
B715.629NCI-H1975EGFR Inhibition
Target Compound<10Various Cancer LinesCytotoxicity via signaling pathway inhibition

Q & A

Q. What synthetic methodologies are reported for synthesizing 5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridinium Bromide?

The compound is synthesized via alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with methyl α-bromo-2-chlorophenyl acetate under optimized conditions. Key steps include:

  • Quaternization : The pyridine nitrogen reacts with the bromoester to form the pyridinium salt.
  • Chiral resolution : Racemic mixtures are resolved using chiral reagents like levocamphor-10-sulfonic acid to isolate enantiomers .
  • Purification : Hygroscopic intermediates require careful handling (e.g., Et₂O washes) to isolate the bromide salt .

Q. How is structural characterization performed for this compound?

Characterization relies on:

  • NMR spectroscopy : ¹H-NMR signals at δ 7.3–7.5 ppm confirm aromatic protons, while δ 3.4–3.6 ppm corresponds to methoxy and pyridinium methylene groups .
  • Mass spectrometry : ESI-MS peaks at m/z 535–624 [M+H]⁺ validate molecular weight and fragmentation patterns .
  • Elemental analysis : Used to confirm purity (>98%) in synthesized batches .

Q. What is the role of this compound in impurity profiling of clopidogrel?

It is a critical quaternary salt impurity (Clopidogrel Quaternary Salt) formed during clopidogrel synthesis. Regulatory guidelines (e.g., USP) mandate its quantification at ≤0.1% using:

  • HPLC : Reverse-phase C18 columns with UV detection at 220 nm .
  • Reference standards : Commercially available at 25 mg scales for calibration .

Advanced Research Questions

Q. How does the thieno-pyridinium scaffold influence pharmacological activity?

The sulfur-containing thieno ring enhances electron-deficient properties , affecting:

  • Receptor binding : Pyridinium moieties interact with platelet ADP receptors, but bromine substitution reduces bioactivity compared to clopidogrel .
  • Metabolic stability : The quaternary ammonium group resists hepatic oxidation, making it a potential prodrug candidate .

Q. What challenges arise in chiral resolution of this compound?

The stereogenic center at the 2-chlorophenyl group requires:

  • Diastereomeric salt formation : Use of (-)-camphorsulfonic acid to separate (R)- and (S)-enantiomers .
  • Racemization studies : Heating the undesired (R)-isomer with K₂CO₃ in ethanol regenerates the racemic mixture for recycling .

Q. How do degradation pathways impact analytical method development?

Under acidic/oxidative conditions, the compound degrades into:

  • Sulfonic acid derivative : Identified via LC-MS (m/z 403.9) and characterized by diminished pyridinium NMR signals .
  • Hydrolysis products : Methoxy ester cleavage generates carboxylic acid derivatives, detectable by TLC (Rf = 0.3 in ethyl acetate/hexane) .

Q. What computational methods predict its reactivity in biological systems?

  • DFT calculations : Predict electrophilic attack at the pyridinium C-2 position (highest Fukui index) .
  • Molecular docking : Models show weak binding to CYP2C19 (ΔG = -6.2 kcal/mol), suggesting limited metabolic interference .

Q. How is stability evaluated under storage conditions?

  • Forced degradation : Exposure to 40°C/75% RH for 4 weeks shows <5% degradation, confirming stability in amber glass vials .
  • Hygroscopicity testing : Weight gain ≥2% under 90% RH necessitates desiccants for long-term storage .

Methodological Guidelines

Q. Table 1: Key Analytical Parameters

ParameterValue/TechniqueReference
HPLC Column C18, 250 × 4.6 mm, 5 µm
Mobile Phase Acetonitrile:0.1% TFA (70:30)
Retention Time 8.2 ± 0.3 min
LOQ 0.05 µg/mL (S/N ≥10)

Q. Table 2: Spectral Data

TechniqueKey SignalsReference
¹H-NMR δ 6.16 (s, thieno-H), δ 3.47 (OCH₃)
ESI-MS m/z 535.05 [M+H]⁺

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